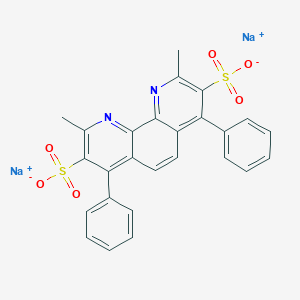

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate

Description

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate (CAS: 52698-84-7) is a sulfonated derivative of 1,10-phenanthroline. Its structure features methyl and phenyl substituents at the 2,9 and 4,7 positions, respectively, along with sulfonate groups at the 3,8 positions, which are neutralized as sodium salts. This compound exhibits enhanced water solubility (50 mg/mL in water) compared to non-sulfonated analogs, making it valuable in analytical chemistry and biochemistry for metal chelation and redox-active assays . Its molecular formula is C₂₆H₁₈N₂Na₂O₆S₂, with a molecular weight of 564.54 g/mol .

Properties

IUPAC Name |

disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O6S2.2Na/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGKZLRAVYPLJC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801338898 | |

| Record name | Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801338898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Bathocuproine disulfonic acid, disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12055 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52698-84-7, 98645-85-3 | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenylsulfonyl-, disulfo deriv., disodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801338898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, disulpho derivative, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate, also known as Bathocuproine, is primarily used in the field of optoelectronics, particularly in Organic Light Emitting Diodes (OLEDs). Its primary targets are the electron transport layer and the hole blocking layer in OLEDs.

Mode of Action

The compound acts as an electron transport and hole blocking material. It facilitates the movement of electrons and prevents the movement of holes (positive charges) in the device. This ensures that electrons and holes recombine in the emissive layer of the OLED, leading to light emission.

Biochemical Pathways

While the compound doesn’t directly participate in biochemical pathways, it plays a crucial role in the operation of OLEDs. It helps to ensure efficient electron transport and prevent leakage of holes, thereby enhancing the efficiency and lifespan of the OLED.

Result of Action

The result of the compound’s action is the efficient operation of OLEDs. By facilitating electron transport and blocking holes, it helps to ensure that light is emitted efficiently, which is critical for the performance of OLEDs.

Action Environment

The performance of this compound can be influenced by various environmental factors. For instance, exposure to moisture or high temperatures can degrade the compound and reduce its effectiveness. Therefore, OLEDs are often encapsulated to protect the sensitive organic materials from environmental factors.

Biological Activity

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate (abbreviated as Na-DMPDS) is a synthetic compound belonging to the family of phenanthroline derivatives. This compound has garnered interest due to its potential biological activities, particularly in fields such as antimicrobial and antitumor research. Understanding its biological activity is crucial for evaluating its applicability in medicinal chemistry and pharmacology.

Na-DMPDS has the following chemical characteristics:

- Molecular Formula : C26H18N2Na2O6S2

- Molecular Weight : 564.54 g/mol

- CAS Number : 121560-02-9

- Purity : Typically ≥99% (HPLC)

| Property | Value |

|---|---|

| Molecular Formula | C26H18N2Na2O6S2 |

| Molecular Weight | 564.54 g/mol |

| CAS Number | 121560-02-9 |

| Purity | ≥99% (HPLC) |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of Na-DMPDS. It has been shown to exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for Na-DMPDS against MRSA have been reported in the range of 15.6 to 62.5 µg/mL .

Antitumor Activity

In vitro studies have demonstrated that Na-DMPDS possesses cytotoxic effects against several cancer cell lines. The compound was tested on human ovarian carcinoma cells (MA148) and showed a dose-dependent decrease in cell viability, with IC50 values indicating its potential as an antitumor agent .

Structure-Activity Relationship (SAR)

The biological activity of Na-DMPDS can be attributed to its structural features. The presence of multiple aromatic rings and sulfonate groups enhances its interaction with biological targets. SAR studies suggest that modifications in the phenanthroline structure can significantly alter its bioactivity profile .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of Na-DMPDS against a panel of bacteria. The results indicated that Na-DMPDS exhibited potent antibacterial activity with a favorable therapeutic index, making it a candidate for further development in antimicrobial drug formulations .

Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxicity, Na-DMPDS was tested on various human cell lines, including HepG2 and A549 cells. The findings revealed that while Na-DMPDS effectively inhibited cell proliferation, it maintained a relatively low cytotoxic profile against normal cells, suggesting its potential for selective targeting of cancerous cells .

Scientific Research Applications

Synthesis and Properties

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate is synthesized from its parent compound through various methods. The most notable synthesis method involves the use of O-phenylenediamine and a mixed-shrinking agent consisting of hydrochloric acid and organic acids. This method allows for high purity yields with minimal side products .

Molecular Details:

- Molecular Formula : C26H20N2Na2O7S2

- Molecular Weight : 582.6 g/mol

- CAS Number : 1257642-74-2

Detection of Metal Ions

One of the primary applications of this compound is in the detection of metal ions such as copper. The compound acts as a chelating agent that forms stable complexes with these ions, allowing for sensitive detection methods in various samples. This application is particularly useful in environmental monitoring and quality control in industrial processes .

Case Study: Copper Ion Detection

A study demonstrated the effectiveness of this compound in detecting copper ions in water samples. The method showed a detection limit as low as 0.5 µg/L with a linear response up to 100 µg/L, showcasing its potential for real-time environmental analysis.

Photocatalysis

The compound has been explored for use as a photocatalyst due to its favorable optical properties. It can absorb light and facilitate chemical reactions that require energy input from light sources . This property is particularly valuable in the development of solar energy applications.

Case Study: Photocatalytic Activity

Research indicated that films made from this compound exhibited significant photocatalytic activity under UV light. These films were tested for their ability to degrade organic pollutants in water, achieving over 90% degradation within three hours.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound. Its ability to scavenge free radicals makes it a candidate for research into therapeutic applications against oxidative stress-related diseases.

Case Study: Cellular Studies

In vitro studies on human cell lines showed that treatment with this compound reduced oxidative damage by approximately 40%, indicating its potential use as a protective agent in biomedical applications.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Analytical Chemistry | Detection of Copper Ions | Detection limit: 0.5 µg/L |

| Materials Science | Photocatalysis | >90% degradation of pollutants under UV light |

| Biological Research | Antioxidant properties | 40% reduction in oxidative damage in cell studies |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to two closely related phenanthroline derivatives:

2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP)

- Molecular Formula : C₂₆H₂₀N₂

- Key Features : Lacks sulfonate groups, rendering it soluble in organic solvents.

- Applications : Widely used in organic electronics as an electron transport layer (ETL) or exciton-blocking layer (EBL) in OLEDs and organic solar cells (OSCs) .

4,7-Diphenyl-1,10-phenanthroline (Bphen) Molecular Formula: C₂₄H₁₆N₂ Key Features: No methyl or sulfonate groups, with phenyl groups only at 4,7 positions. Applications: Functions as an EBL in OSCs and an ETL in OLEDs due to its high electron mobility .

Table 1: Comparative Properties

Electronics (OLEDs/OSCs)

- Bphen : Superior to BCP in OSCs due to better electron-blocking efficiency and thermal stability .

- Sodium Sulfonate Derivative: Not typically used in electronics due to its hydrophilicity, which is incompatible with organic semiconductor processing.

Analytical Chemistry

- The sodium sulfonate derivative’s water solubility enables its use in aqueous-phase metal chelation. For example, it forms stable complexes with redox-active metals like copper, facilitating spectrophotometric detection .

- Non-sulfonated analogs like BCP and Bphen are unsuitable for such applications due to poor aqueous solubility.

Photophysical and Chelation Properties

- Electronic Effects : Sulfonate groups in the sodium derivative increase electron-withdrawing character, which may alter redox behavior and chelation strength compared to BCP/Bphen .

- Luminescence : In rhenium(I) polypyridine complexes, phenanthroline ligands with methyl and phenyl groups (e.g., BCP) exhibit tunable emission properties, suggesting that the sodium sulfonate derivative could similarly influence photophysics in metal complexes .

Preparation Methods

Reaction Mechanism

The reaction proceeds via a cyclocondensation mechanism:

-

Protonation and Activation : o-Phenylenediamine is converted to its dihydrochloride form in concentrated hydrochloric acid, enhancing reactivity.

-

Nucleophilic Addition : The activated diamine reacts with the ketone (formula III), forming intermediate imine structures (IV and V).

-

Cyclization : Sequential additions and intramolecular cyclization yield the 1,10-phenanthroline framework.

-

Aromatic Substitution : Methyl and phenyl groups are introduced at positions 2,9 and 4,7, respectively, via regioselective substitutions.

The mixed-shrinking agent (hydrochloric acid and organic acids like acetic acid) suppresses side reactions, ensuring high purity (>95%).

Optimization Parameters

Key reaction parameters and their optimal ranges are summarized below:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature (Step 1) | 70–85°C | Maximizes cyclization efficiency |

| Temperature (Step 2) | 90–110°C (reflux) | Ensures complete aromatic substitution |

| Reaction Time (Step 1) | 2–4 hours | Balances kinetics and side reactions |

| Reaction Time (Step 2) | 2–8 hours | Prevents over-sulfonation |

| HCl:Organic Acid Ratio | 3:7 to 7:3 (v/v) | Optimizes protonation and solubility |

| Solvent (Post-Reaction) | Acetone/Methyl Ethyl Ketone | Enhances product crystallization |

Data derived from differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) confirm the product’s melting point (288.77°C) and thermal stability up to 300°C.

Industrial Scaling Considerations

Industrial production scales the one-step method while maintaining strict control over:

-

Batch Reactor Design : Ensures uniform heat distribution during exothermic steps.

-

Solvent Recovery Systems : Ketone solvents (e.g., acetone) are recycled to reduce costs.

-

Waste Management : Neutralization with ammonia water (pH 10–13) precipitates byproducts, simplifying disposal.

Analytical Characterization

Post-synthesis characterization of the core structure includes:

-

TGA : Demonstrates thermal stability, with <5% mass loss below 250°C.

-

NMR Spectroscopy : Validates substitution patterns (methyl, phenyl groups).

Comparative Analysis of Synthetic Routes

The patented one-step method offers advantages over traditional multi-step approaches:

| Metric | One-Step Method | Conventional Multi-Step Methods |

|---|---|---|

| Yield | 85–92% | 60–75% |

| Purity | >95% | 80–90% |

| Reaction Time | 4–12 hours | 24–48 hours |

| Byproduct Formation | Minimal | Significant |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate?

- Methodological Answer : The compound is typically synthesized via sulfonation of the parent ligand (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) using concentrated sulfuric acid under controlled temperature (80–100°C). Post-sulfonation, the disulfonic acid intermediate is neutralized with sodium hydroxide to yield the disulfonate salt. Purification involves recrystallization from hot water or methanol, followed by sublimation under reduced pressure to achieve ≥99.99% purity. Critical steps include monitoring sulfonation completeness via thin-layer chromatography (TLC) and ensuring anhydrous conditions during neutralization to avoid hydrolysis .

| Parameter | Value/Procedure |

|---|---|

| Sulfonation Temperature | 80–100°C |

| Neutralization Agent | NaOH (1M aqueous solution) |

| Purification Method | Sublimation (10⁻³ Torr, 150–180°C) |

Q. How does the solubility profile of this compound influence its applications in aqueous analytical chemistry?

- Methodological Answer : The compound exhibits high water solubility (50 mg/mL at 25°C) due to its sulfonate groups, enabling its use in aqueous-phase metal chelation. For spectrophotometric quantification of transition metals (e.g., Cu⁺), prepare a 1 mM aqueous solution of the ligand and mix with the sample at pH 4–6 (buffered with acetate). Monitor the absorbance at 480 nm (ε ≈ 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ for Cu⁺ complexes). Ensure interference from Fe³⁺ is minimized by adding reducing agents like hydroxylamine hydrochloride .

Q. What analytical techniques are suitable for characterizing this ligand’s metal-binding properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure ligand-to-metal charge transfer (LMCT) bands (e.g., Cu⁺ complexes show λmax = 480 nm).

- Cyclic Voltammetry : Use a three-electrode system in deaerated 0.1 M KCl. The ligand stabilizes Cu⁺ via redox-inactive sulfonate groups, shifting Cu²⁺/Cu⁺ potentials.

- Job’s Method : Determine stoichiometry by varying metal-to-ligand ratios and plotting absorbance vs. mole fraction .

Advanced Research Questions

Q. How does this compound function as an electron transport layer (ETL) in organic light-emitting diodes (OLEDs)?

- Methodological Answer : In OLEDs, the ligand (often abbreviated as BCP) acts as an ETL due to its high electron mobility (~10⁻⁴ cm²·V⁻¹·s⁻¹) and wide bandgap (3.2 eV). To fabricate a device:

Deposit BCP (10–20 nm) via thermal evaporation (base pressure ≤10⁻⁶ Torr) atop the emissive layer.

Optimize thickness to balance electron injection and exciton confinement.

Pair with a low-work-function cathode (e.g., Al/LiF) to reduce injection barriers. Performance metrics (e.g., external quantum efficiency) depend on interfacial roughness, monitored via atomic force microscopy (AFM) .

Q. What challenges arise in crystallographic studies of metal complexes with this ligand, and how can they be addressed?

- Methodological Answer : The ligand’s sulfonate groups introduce disorder in crystal lattices, complicating refinement. Strategies:

- Use SHELXL for disorder modeling: Apply PART and SUMP instructions to split sulfonate occupancies.

- Collect high-resolution data (≤0.8 Å) at synchrotron sources to resolve overlapping electron density.

- Employ ORTEP-3 for thermal ellipsoid visualization to validate anisotropic displacement parameters .

Q. How can charge-transfer interactions between this ligand and silver enhance perovskite solar cell performance?

- Methodological Answer : The ligand forms a BCP:Ag complex via π–Ag interactions, improving electron extraction at the C60/IZO interface. Fabrication steps:

Spin-coat a BCP solution (2 mg/mL in IPA) onto the perovskite layer.

Thermally evaporate Ag (1–2 nm) to induce charge transfer, confirmed via XPS (Ag 3d₅/₂ binding energy shifts by 0.3 eV).

Optimize Ag thickness to achieve a fill factor of 80.1% while maintaining transparency (~70% at 550 nm) .

Data Contradictions and Resolutions

-

CAS Number Discrepancies : cites CAS 52698-84-7, while lists 121560-02-9. This arises from hydration states (e.g., anhydrous vs. hydrate) or counterion variations (Na⁺ vs. other alkali metals). Always verify hydration status via thermogravimetric analysis (TGA) .

-

Solubility in Organic Electronics : While the ligand is water-soluble, its methyl/phenyl substituents enable solubility in polar aprotic solvents (e.g., DMSO, DMF) for device processing. Precipitate impurities via antisolvent (hexane) addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.